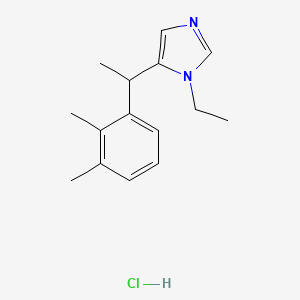![molecular formula C25H27N3O8 B13863521 (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine](/img/structure/B13863521.png)
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes both an imidazo2,1-bbenzazepine core and a piperidin-4-ylidene moiety. The presence of these functional groups makes it an interesting subject for research in organic chemistry, medicinal chemistry, and materials science.
Métodos De Preparación
The synthesis of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine can be achieved through several synthetic routes. One common method involves the copper-catalyzed oxidative dehydrogenative [3 + 2] annulation of O-acyl oximes containing α-C(sp3)-H bonds with α-amino ketones . This method utilizes O-acyl oximes as both internal oxidants and three-atom-unit components, combined with a copper catalyst to drive the reaction. The reaction conditions typically involve the use of a copper catalyst, an oxidant, and a suitable solvent under controlled temperature and pressure.
Industrial production methods for this compound may involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product. This often requires the use of advanced equipment and techniques such as continuous flow reactors and high-performance liquid chromatography (HPLC) for purification.
Análisis De Reacciones Químicas
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.
For example, in an oxidation reaction, the compound can be treated with hydrogen peroxide under acidic conditions to form an oxidized product. In a reduction reaction, sodium borohydride can be used to reduce the compound to its corresponding reduced form. Substitution reactions can be carried out using nucleophiles such as halides or amines to replace specific functional groups within the molecule.
Aplicaciones Científicas De Investigación
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it can be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
In medicine, this compound may have potential as a therapeutic agent due to its unique structure and functional groups. Researchers are investigating its potential use in the treatment of various diseases, including cancer and neurological disorders. In the industry, it can be used in the development of new materials with specific properties, such as improved conductivity or stability.
Mecanismo De Acción
The mechanism of action of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine involves its interaction with specific molecular targets within the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to the modulation of their activity.
For example, the compound may inhibit the activity of a specific enzyme by binding to its active site, thereby preventing the enzyme from catalyzing its substrate. Alternatively, it may act as an agonist or antagonist at a receptor, modulating the receptor’s signaling pathway and leading to downstream effects.
Comparación Con Compuestos Similares
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine can be compared with other similar compounds, such as trifluorotoluene . While both compounds have unique structures and properties, (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine stands out due to its combination of an imidazo2,1-bbenzazepine core and a piperidin-4-ylidene moiety. This combination imparts unique chemical and biological properties that are not found in other similar compounds.
Other similar compounds include various derivatives of imidazo2,1-bbenzazepine and piperidine, which may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of (E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo2,1-bbenzazepine lies in its specific combination of functional groups and the resulting chemical and biological activities.
Propiedades
Fórmula molecular |
C25H27N3O8 |
|---|---|
Peso molecular |
497.5 g/mol |
Nombre IUPAC |
(E)-but-2-enedioic acid;11-piperidin-4-ylidene-5,6-dihydroimidazo[2,1-b][3]benzazepine |
InChI |
InChI=1S/C17H19N3.2C4H4O4/c1-2-4-15-13(3-1)7-11-20-12-10-19-17(20)16(15)14-5-8-18-9-6-14;2*5-3(6)1-2-4(7)8/h1-4,10,12,18H,5-9,11H2;2*1-2H,(H,5,6)(H,7,8)/b;2*2-1+ |
Clave InChI |
AXFZYVLWBFWQJI-LVEZLNDCSA-N |
SMILES isomérico |
C1C(=C2C3=NC=CN3CCC4=CC=CC=C24)CCNC1.C(=C/C(=O)O)\C(=O)O.C(=C/C(=O)O)\C(=O)O |
SMILES canónico |
C1CNCCC1=C2C3=CC=CC=C3CCN4C2=NC=C4.C(=CC(=O)O)C(=O)O.C(=CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


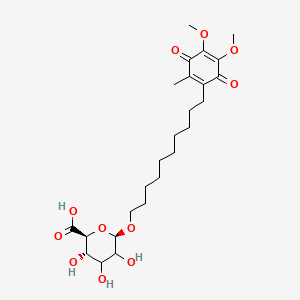


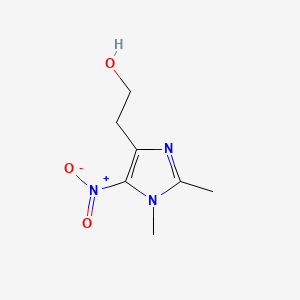
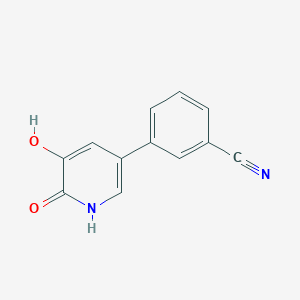

![1-[2-Methyl-4-(oxan-2-yloxy)phenyl]ethanone](/img/structure/B13863456.png)
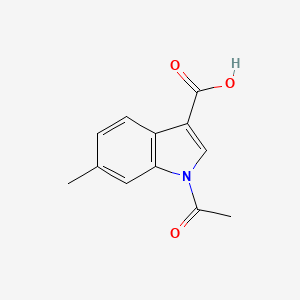
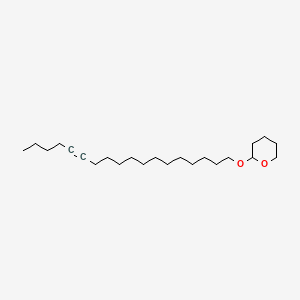
![(1H-Pyrazolo[4,3-c]pyridin-4-yl)methanol hydrochloride](/img/structure/B13863482.png)
![4H-1,3-Dioxolo[4,5-c]pyran, ss-D-galactopyranose deriv. (ZCI)](/img/structure/B13863483.png)
![[2-(2,6-Dimethoxyphenoxy)quinolin-6-yl] trifluoromethanesulfonate](/img/structure/B13863498.png)
